molecular formula C15H23N3OS B2494226 N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1223634-43-2

N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2494226
CAS No.: 1223634-43-2
M. Wt: 293.43
InChI Key: CFKSAIOGUFAJGH-UHFFFAOYSA-N
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Description

N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpiperidine with an appropriate alkyl halide to introduce the ethyl group. This is followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group by reacting the intermediate with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The piperidine and pyridine rings allow it to bind to various receptors or enzymes, potentially modulating their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide: shares structural similarities with other piperidine and pyridine derivatives.

    Piperidine derivatives: Known for their wide range of biological activities, including analgesic and antipsychotic effects.

    Pyridine derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets this compound apart is the combination of the piperidine and pyridine rings with the methylsulfanyl and carboxamide groups. This unique structure may confer distinct pharmacological properties and reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2-methylpiperidin-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-12-6-3-4-10-18(12)11-9-16-14(19)13-7-5-8-17-15(13)20-2/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKSAIOGUFAJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCNC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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